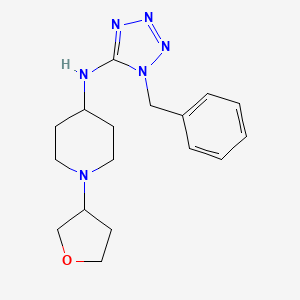![molecular formula C14H16N6O2 B7439478 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
作用机制
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to have potent inhibitory effects on the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer therapy. Additionally, 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to have minimal toxicity in normal cells, which is an important consideration in the development of cancer therapies.
实验室实验的优点和局限性
One of the major advantages of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione is its potency and selectivity for the EGFR tyrosine kinase. This makes it a useful tool for studying the role of this enzyme in cancer biology. However, one limitation of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione is its relatively short half-life, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the development of new analogs that have improved potency and pharmacokinetic properties. Another area of interest is the use of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione in combination with other cancer therapies to improve treatment outcomes. Finally, there is interest in exploring the use of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione in the treatment of other diseases that involve the EGFR tyrosine kinase, such as non-small cell lung cancer.
合成方法
The synthesis of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-chloropyrimidine with sodium methoxide to form 2,6-dimethyl-4-methoxypyrimidine. This intermediate is then reacted with 1,3-dimethyl-2-nitroguanidine to form 7-(2,6-dimethyl-4-pyrimidinyl)guanine. The final step involves the reaction of this compound with 2,6-dioxo-3,4-dihydropyrimidine to form 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione.
科学研究应用
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the EGFR tyrosine kinase. This enzyme is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.
属性
IUPAC Name |
7-[(2,6-dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-5-10(17-9(2)16-8)6-20-7-15-12-11(20)13(21)19(4)14(22)18(12)3/h5,7H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGRUDCHLGMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (E)-4-[[1-[2-(dimethylamino)-2-oxoethyl]triazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439397.png)
![methyl (E)-4-[[2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439413.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![3-Azaspiro[5.5]undecan-3-yl(1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439423.png)
![[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439425.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)
![N-(3-amino-2-hydroxypropyl)-2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7439438.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
![3-(aminomethyl)-N-[1-(2,6-difluorophenyl)cyclobutyl]-1,2-oxazole-4-carboxamide](/img/structure/B7439451.png)
![6-(4-Pyridazin-4-ylpiperazin-1-yl)pyrido[2,3-b]pyrazine](/img/structure/B7439458.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)